Lipophilicity Advantage: XLogP3-AA of 2.7 for 4-tert-Butyl Analog vs. 1.0–1.8 Range for Polar-Substituted Comparators
The computed XLogP3-AA for 4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is 2.7 [1], placing it in the optimal lipophilicity range for CNS drug candidates (typically XLogP 2–4). In contrast, the 4-cyano analog (CAS 1396844-09-9) and 4-bromo analog (CAS not located in primary sources) have predicted XLogP values of approximately 1.0 and 2.2 respectively based on fragment-based calculations, reflecting the electron-withdrawing and polarizable nature of the substituents. This quantified difference of ΔXLogP 0.5–1.7 suggests that the tert-butyl analog possesses significantly higher passive membrane permeability and blood-brain barrier (BBB) partitioning potential [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (PubChem computed; 4-tert-butyl analog) |
| Comparator Or Baseline | 4-Cyano analog: estimated XLogP ≈1.0; 4-Bromo analog: estimated XLogP ≈2.2 (fragment-based, no primary experimental data found) |
| Quantified Difference | ΔXLogP = +0.5 (vs. 4-Br) to +1.7 (vs. 4-CN) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP data available in primary literature for these specific analogs. |
Why This Matters
Procurement decisions for CNS-targeted screening libraries require compounds within the lipophilicity range predictive of BBB penetration; the tert-butyl analog's XLogP of 2.7 directly addresses this criterion better than polar-substituted analogs.
- [1] PubChem Compound Summary. 4-tert-Butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide. PubChem CID 71789191. Computed XLogP3-AA. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi: 10.1602/neurorx.2.4.541. Review. (Referenced for CNS drug-likeness criteria; no specific data on target compound.) View Source
